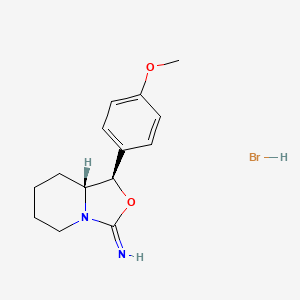
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide is a complex organic compound known for its unique chemical structure and properties. This compound features a quinolinium core with multiple dimethylaminoethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with dimethylaminoethyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce reduced quinolinium derivatives.
Scientific Research Applications
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s dimethylaminoethyl groups facilitate binding to specific sites, leading to various biochemical effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl ether
- N,N-Dimethylaminoethyl chloride
Uniqueness
2-(2,2-Bis((2-(dimethylamino)ethyl)amino)vinyl)-1-methylquinolinium iodide is unique due to its quinolinium core and multiple dimethylaminoethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
104664-35-9 |
|---|---|
Molecular Formula |
C20H32IN5 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
1-N,1-N'-bis[2-(dimethylamino)ethyl]-2-(1-methylquinolin-1-ium-2-yl)ethene-1,1-diamine;iodide |
InChI |
InChI=1S/C20H31N5.HI/c1-23(2)14-12-21-20(22-13-15-24(3)4)16-18-11-10-17-8-6-7-9-19(17)25(18)5;/h6-11,16H,12-15H2,1-5H3,(H,21,22);1H |
InChI Key |
ANPFLKYDEBRTSM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C(NCCN(C)C)NCCN(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)




![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)







